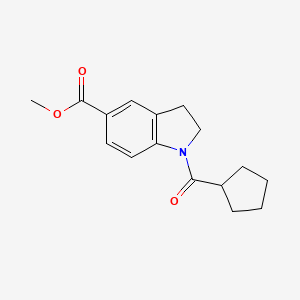![molecular formula C12H16FNO B7509246 4-[(3-Fluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7509246.png)
4-[(3-Fluorophenyl)methyl]-2-methylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Fluorophenyl)methyl]-2-methylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. It is a white to off-white solid that is soluble in organic solvents like ethanol and chloroform. This compound has been widely used in scientific research due to its unique chemical and biological properties.
Mécanisme D'action
The exact mechanism of action of 4-[(3-Fluorophenyl)methyl]-2-methylmorpholine is not fully understood. However, it has been reported to act as a selective antagonist of the sigma-1 receptor, which is a protein that plays a role in various cellular functions like calcium signaling and apoptosis. The sigma-1 receptor has been implicated in several diseases like Alzheimer's disease, depression, and schizophrenia. Therefore, this compound has the potential to be used as a therapeutic agent for these diseases.
Biochemical and physiological effects:
Studies have shown that this compound has potent analgesic and anti-inflammatory effects in animal models. It has also been reported to have antitumor and antiviral activities. Additionally, it has been shown to modulate the release of neurotransmitters like dopamine, serotonin, and noradrenaline, indicating its potential as a drug targeting the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(3-Fluorophenyl)methyl]-2-methylmorpholine in lab experiments is its high potency and selectivity towards the sigma-1 receptor. This makes it a valuable tool for studying the functions of this receptor in various cellular processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of 4-[(3-Fluorophenyl)methyl]-2-methylmorpholine. One direction is the development of new drugs targeting the sigma-1 receptor for the treatment of various diseases like Alzheimer's disease, depression, and schizophrenia. Another direction is the study of the compound's potential as a painkiller and anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 4-[(3-Fluorophenyl)methyl]-2-methylmorpholine is a multi-step process that involves the reaction of 3-fluorobenzyl chloride with 2-methylmorpholine in the presence of a base like potassium carbonate. The resulting intermediate is then treated with a reducing agent like lithium aluminum hydride to obtain the final product. This method has been reported to yield high purity and good yields of the compound.
Applications De Recherche Scientifique
4-[(3-Fluorophenyl)methyl]-2-methylmorpholine has been extensively used in scientific research due to its unique chemical and biological properties. It has been reported to have potent analgesic and anti-inflammatory effects, making it a potential candidate for the development of new painkillers. It has also been studied for its antitumor and antiviral activities. Additionally, this compound has been used as a ligand in the development of new drugs targeting the central nervous system.
Propriétés
IUPAC Name |
4-[(3-fluorophenyl)methyl]-2-methylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-10-8-14(5-6-15-10)9-11-3-2-4-12(13)7-11/h2-4,7,10H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURLLSFQMZLPCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7509163.png)
![1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7509171.png)
![N-[(4-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509173.png)







![Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7509235.png)



